molecular formula C15H9BrCl2N2O B1527132 6-Bromo-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride CAS No. 1203220-43-2

6-Bromo-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride

Cat. No. B1527132
CAS RN: 1203220-43-2
M. Wt: 384.1 g/mol
InChI Key: HAYOMHKQYGGCKS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives like BPQC has been a focus of significant attention in scientific research . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .


Molecular Structure Analysis

The molecular structure of BPQC consists of a quinoline ring fused with a pyridine ring, which is substituted with a bromine atom and a carbonyl chloride group.


Chemical Reactions Analysis

Quinoline and its derivatives, including BPQC, have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in drug discovery and medicinal chemistry . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are useful for the construction and functionalization of this compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of BPQC include a molecular formula of C15H9BrCl2N2O and a molecular weight of 384.1 g/mol.

Scientific Research Applications

Drug Synthesis

Compounds similar to the one you’ve mentioned are used in the synthesis of various drugs, including antihistamines and antibacterial agents. For instance, related brominated pyridine compounds have been utilized in the synthesis of sulfa pyridine, a drug against bacterial and viral infections .

Tyrosine Kinase Inhibition

Brominated quinazolines, which share a structural similarity with your compound, have been designed as multi tyrosine kinase inhibitors. These inhibitors can play a significant role in cancer therapy by targeting specific enzymes involved in cancer cell growth and proliferation .

Anti-Tubercular Agents

In the search for potent anti-tubercular agents, brominated pyridine derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. This suggests that your compound could potentially be explored for its efficacy in treating tuberculosis .

Anti-Inflammatory and Analgesic Properties

Some brominated quinoline derivatives have been synthesized and screened for their anti-inflammatory and analgesic properties. This indicates that your compound might be researched for similar pharmacological effects .

Pharmacological Evolution

Quinoline compounds have been synthesized and evaluated for various pharmacological activities, including their potential as anti-inflammatory agents or in the treatment of neurological disorders. Your compound could be part of such pharmacological evolution studies .

Future Directions

The future directions of BPQC and similar compounds lie in their potential applications in drug discovery and medicinal chemistry . Their versatile chemical properties make them suitable for a wide range of synthetic organic chemistry applications .

properties

IUPAC Name

6-bromo-2-pyridin-3-ylquinoline-4-carbonyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8BrClN2O.ClH/c16-10-3-4-13-11(6-10)12(15(17)20)7-14(19-13)9-2-1-5-18-8-9;/h1-8H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAYOMHKQYGGCKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrCl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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